N'-(3-cyano-4-methylpyridin-2-yl)-N,N-dimethylimidoformamide
Description
Properties
IUPAC Name |
N'-(3-cyano-4-methylpyridin-2-yl)-N,N-dimethylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-8-4-5-12-10(9(8)6-11)13-7-14(2)3/h4-5,7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVKENADJOFRKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N=CN(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-cyano-4-methylpyridin-2-yl)-N,N-dimethylimidoformamide typically involves the reaction of 3-cyano-4-methylpyridine with N,N-dimethylformamide dimethyl acetal. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent any side reactions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of N’-(3-cyano-4-methylpyridin-2-yl)-N,N-dimethylimidoformamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N’-(3-cyano-4-methylpyridin-2-yl)-N,N-dimethylimidoformamide undergoes various types of chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation Reactions: The imidoformamide group can undergo condensation reactions with aldehydes or ketones to form imidazole derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts, such as p-toluenesulfonic acid or sodium hydroxide, are employed.
Cyclization: Cyclization reactions are typically carried out under reflux conditions in solvents like ethanol or acetonitrile.
Major Products Formed
Substituted Derivatives: Various substituted cyanoacetamides.
Imidazole Derivatives: Formed through condensation reactions.
Heterocyclic Compounds: Resulting from cyclization reactions.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry :
- Anticancer Activity : Compounds similar to N'-(3-cyano-4-methylpyridin-2-yl)-N,N-dimethylimidoformamide have been investigated for their potential anticancer properties. Research indicates that pyridine derivatives can inhibit tumor growth by interfering with cellular signaling pathways .
- Enzyme Inhibition : Studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic processes, which could be beneficial in designing drugs for metabolic disorders .
-
Material Science :
- Polymer Synthesis : The compound's functional groups allow it to participate in polymerization reactions, leading to the development of new materials with tailored properties for applications in coatings and adhesives .
- Nanotechnology : this compound can be used in the synthesis of nanoparticles, which are important in drug delivery systems and diagnostic imaging .
Case Study 1: Anticancer Properties
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyridine derivatives, including this compound. The compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism was linked to the inhibition of specific kinases involved in cancer cell survival pathways .
Case Study 2: Enzyme Inhibition
A research article detailed the use of this compound as an enzyme inhibitor. The study focused on its interaction with dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Kinetic studies revealed that this compound effectively inhibited DHFR activity, suggesting its potential as a lead compound for developing antifolate drugs used in cancer therapy .
Industrial Applications
- Pharmaceutical Development :
- Chemical Manufacturing :
Mechanism of Action
The mechanism of action of N’-(3-cyano-4-methylpyridin-2-yl)-N,N-dimethylimidoformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction can modulate the activity of the target molecules, leading to various biological effects. The imidoformamide group can also participate in hydrogen bonding and van der Waals interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Electron-Withdrawing Groups (e.g., -CN, -Br): Enhance stability and fluorescence properties (e.g., redshifted emission in ). The target compound’s cyano group may similarly influence electronic properties for optoelectronic applications.
- Steric Effects : Bulky substituents (e.g., 2,3-dimethylphenyl in ) reduce reactivity, whereas smaller groups (e.g., methyl in the target) balance steric and electronic effects.
- Solubility : Polar substituents (e.g., acetyl in ) improve solubility in organic solvents, critical for pharmaceutical formulation.
Biological Activity
N'-(3-cyano-4-methylpyridin-2-yl)-N,N-dimethylimidoformamide is a synthetic organic compound belonging to the cyanoacetamide class. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : CHN
- Molecular Weight : 188.23 g/mol
- CAS Number : 2169737-77-1
The biological activity of this compound is primarily attributed to its structural components, which facilitate interactions with biological targets:
- Electrophilic Nature : The cyano group acts as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins or nucleic acids.
- Hydrogen Bonding : The imidoformamide group can participate in hydrogen bonding and van der Waals interactions, influencing the compound's binding affinity and specificity towards biological targets.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives with similar functional groups can effectively inhibit bacterial growth and show potential against various pathogens.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation.
Study 1: Antitumor Activity
A study focused on the synthesis of various imidoformamide derivatives found that certain compounds demonstrated significant antitumor activity in preclinical models. The study highlighted the potential of this compound as a lead compound for further development due to its favorable pharmacokinetic properties and robust activity against tumor cell lines .
Study 2: Mechanistic Insights
Another investigation into the mechanism of action revealed that this compound interacts with farnesyltransferase (FT), an enzyme implicated in cancer progression. The study reported low-nanomolar inhibition concentrations, suggesting strong efficacy as a FT inhibitor .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-cyano-3-methylphenyl)-N,N-dimethylimidoformamide | Structure | Moderate anticancer activity |
| N-(3-cyano-4-methylphenyl)-N,N-dimethylimidoformamide | Structure | Antibacterial properties |
| N-(3-cyano-4-methylpyridin-2-yl)-N-methylimidoformamide | Structure | Limited data available |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N'-(3-cyano-4-methylpyridin-2-yl)-N,N-dimethylimidoformamide, and how can purity be validated?
- Synthesis :
- Use a Vilsmeier-Haack reaction with 3-cyano-4-methylpyridin-2-amine and N,N-dimethylformamide (DMF) under controlled conditions (50–60°C, 1–2 hours). This approach is analogous to the synthesis of N'-[6-chloro-2-(methylthio)pyrimidin-4-yl]-N,N-dimethylimidoformamide, where Vilsmeier reagent facilitates formylation .
- Key Steps :
- Activation of DMF with POCl₃ to generate the electrophilic species.
- Nucleophilic attack by the pyridine amine, followed by quenching with aqueous bicarbonate.
- Table 1 : Example Reaction Conditions from Analogous Syntheses
| Substrate | Reagent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 6-Chloro-2-(methylthio)pyrimidin-4-amine | Vilsmeier (DMF/POCl₃) | 50 | 1.5 | 61 |
- Validation :
- 1H/13C NMR : Confirm absence of unreacted amine (δ 6.5–7.5 ppm for pyridine protons; δ 160–170 ppm for imidoformamide carbonyl).
- HPLC-MS : Assess purity (>95%) and molecular ion peak ([M+H]⁺ calculated for C₁₀H₁₁N₄O: 219.09).
Q. Which spectroscopic techniques are optimal for characterizing this compound, and how are spectral contradictions resolved?
- Techniques :
- NMR : Assign peaks using 2D experiments (HSQC, HMBC) to differentiate between pyridine ring protons (δ 7.2–8.1 ppm) and dimethylamino groups (δ 3.0–3.2 ppm) .
- X-ray Crystallography : Resolve ambiguities in tautomeric forms or regiochemistry. SHELX programs are widely used for small-molecule refinement, particularly for high-resolution data .
- Contradictions :
- If NMR signals suggest impurities, cross-validate with LC-MS or recrystallize in ethanol/water mixtures to isolate the pure product.
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., cyano, methyl) influence the compound’s reactivity in nucleophilic substitution reactions?
- Mechanistic Insights :
- The 3-cyano group increases electrophilicity at the pyridine C-2 position, facilitating nucleophilic attack. This is observed in analogous pyrimidine derivatives, where cyano groups enhance reactivity in Suzuki couplings or aminolysis .
- Table 2 : Substituent Effects on Reaction Rates (Hypothetical Data)
| Substituent | Relative Rate (k) | Notes |
|---|---|---|
| -CN | 1.00 | Baseline (high electrophilicity) |
| -CH₃ | 0.45 | Electron-donating, slower |
| -NO₂ | 2.30 | Strongly activating |
- Experimental Design :
- Compare reaction kinetics using varying nucleophiles (e.g., amines, thiols) under identical conditions (DMF, 80°C). Monitor progress via in situ IR for carbonyl disappearance.
Q. What strategies address contradictions in crystallographic vs. computational structural models?
- Resolution Methods :
- SHELXL Refinement : Use high-resolution X-ray data (R-factor < 0.05) to refine bond lengths and angles. Discrepancies in torsional angles may indicate dynamic disorder, requiring TWINABS for twinned crystals .
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data. For example, a >0.05 Å deviation in bond lengths suggests lattice strain or solvent effects .
Q. How can synthetic byproducts be minimized during large-scale preparation?
- Optimization Strategies :
- Stepwise Temperature Control : Initiate reactions at 0°C to suppress side reactions (e.g., over-formylation), then gradually warm to 50°C .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to improve regioselectivity, as seen in Friedel-Crafts acylations of pyridine derivatives .
Data Contradiction Analysis
Q. If NMR reveals unexpected splitting in dimethylamino signals, what hypotheses explain this anomaly?
- Possible Causes :
- Rotational Isomerism : Slow rotation around the C-N bond due to steric hindrance from the pyridine ring. Use variable-temperature NMR (VT-NMR) to coalesce split peaks at elevated temperatures .
- Impurity from Incomplete Quenching : Residual POCl₃ may form phosphorylated byproducts. Confirm via ³¹P NMR or ion chromatography.
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
